1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole
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Overview
Description
1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole is a complex organic compound that features a benzimidazole core substituted with a 4-nitrophenylsulfonyl group and a 3-pyridin-2-ylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core The benzimidazole can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivativesThe 3-pyridin-2-ylpropyl side chain can be introduced via alkylation reactions using appropriate alkyl halides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzimidazole core can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzimidazole core .
Scientific Research Applications
1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers .
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole: shares similarities with other benzimidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C21H18N4O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole |
InChI |
InChI=1S/C21H18N4O4S/c26-25(27)17-11-13-18(14-12-17)30(28,29)24-20-9-2-1-8-19(20)23-21(24)10-5-7-16-6-3-4-15-22-16/h1-4,6,8-9,11-15H,5,7,10H2 |
InChI Key |
ZTODVNMCYCBFET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])CCCC4=CC=CC=N4 |
Origin of Product |
United States |
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